molecular formula C16H25N B14636077 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 55643-24-8

6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14636077
CAS No.: 55643-24-8
M. Wt: 231.38 g/mol
InChI Key: FZMMHASNMDFUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline ring system with tert-butyl and trimethyl substituents. It is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve continuous flow reactors and the use of advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The tert-butyl and trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as an antioxidant in the stabilization of polymers and other materials.

Mechanism of Action

The mechanism by which 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol
  • 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Uniqueness

6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

CAS No.

55643-24-8

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

6-tert-butyl-2,2,4-trimethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C16H25N/c1-11-10-16(5,6)17-14-8-7-12(9-13(11)14)15(2,3)4/h7-9,11,17H,10H2,1-6H3

InChI Key

FZMMHASNMDFUHS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)C(C)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.